(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone” is a structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivative . It has been evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .
Synthesis Analysis
The synthesis of this compound involves a multi-step procedure . The insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility (up to 19 mg/mL at pH 1.2) and a significant improvement of the oral absorption .
Molecular Structure Analysis
The molecular structure of this compound is characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique . The compound has a molecular formula of C13H16N2O3 .
Chemical Reactions Analysis
The compound has shown potential cytotoxic efficacy with prolonged activity against different cancer cell lines as well as against Dalton’s solid lymphoma progression .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 248.28 g/mol . It has a good aqueous solubility (up to 19 mg/mL at pH 1.2) .
科学的研究の応用
Anti-Inflammatory Activity
The compound’s anti-inflammatory potential is of interest due to its potential therapeutic applications. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis. While traditional NSAIDs (such as aspirin and ibuprofen) are non-selective and can cause gastrointestinal side effects, selective COX-2 inhibitors (coxibs) were developed to minimize these issues. Investigating the COX-1 and COX-2 inhibitory effects of this compound could shed light on its anti-inflammatory properties .
Ulcerogenic and Gastrointestinal Effects
Assessing the compound’s impact on the gastrointestinal mucosa is crucial. While some NSAIDs cause ulceration due to COX-1 inhibition, coxibs were designed to minimize these effects. Investigating whether this compound exhibits low ulcerogenic and irritative actions compared to standard NSAIDs is valuable .
Quorum Sensing Inhibition
Considering the emerging field of quorum sensing inhibitors, this compound’s potential in disrupting bacterial communication pathways is intriguing. Quorum sensing plays a role in bacterial virulence and biofilm formation. Investigating its effects on quorum sensing could have therapeutic implications .
Cell Migration and Apoptosis
Assessing the compound’s impact on cell migration and apoptosis is relevant. Compounds that inhibit cell migration and induce apoptosis hold promise for cancer therapy. Comparing its effects with known compounds (such as 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amine) could reveal its potential .
Anti-Tubercular Activity
Given the ongoing global challenge of tuberculosis, exploring the compound’s anti-tubercular properties is valuable. Comparing its inhibitory concentrations with standard reference drugs can provide insights into its efficacy .
特性
IUPAC Name |
[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c21-14-2-3-15-18(12-14)28-20(22-15)24-7-5-23(6-8-24)19(25)13-1-4-16-17(11-13)27-10-9-26-16/h1-4,11-12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTHHWPKEFHOMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。